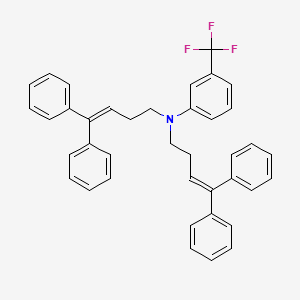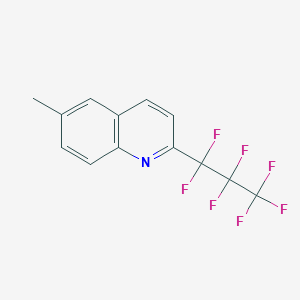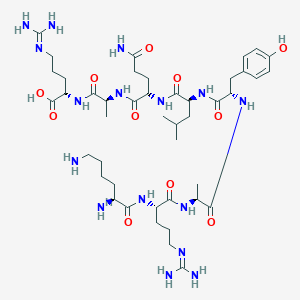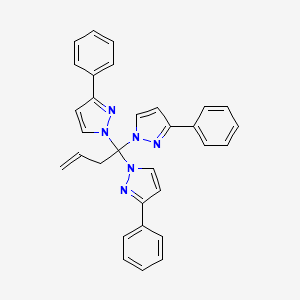![molecular formula C12H12F3N3O6 B12572121 N-[2,6-Dinitro-4-(trifluoromethyl)phenyl]valine CAS No. 298207-07-5](/img/structure/B12572121.png)
N-[2,6-Dinitro-4-(trifluoromethyl)phenyl]valine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2,6-Dinitro-4-(trifluoromethyl)phenyl]valine is a chemical compound characterized by the presence of nitro groups and a trifluoromethyl group attached to a phenyl ring, which is further connected to the amino acid valine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,6-Dinitro-4-(trifluoromethyl)phenyl]valine typically involves the nitration of a precursor compound followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective nitration of the phenyl ring. The final step involves coupling the nitrated and trifluoromethylated phenyl compound with valine under appropriate conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and trifluoromethylation processes, followed by purification steps to isolate the final product. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and conditions.
化学反应分析
Types of Reactions
N-[2,6-Dinitro-4-(trifluoromethyl)phenyl]valine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups replacing the trifluoromethyl group.
科学研究应用
N-[2,6-Dinitro-4-(trifluoromethyl)phenyl]valine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, including its ability to modulate biological pathways.
Industry: Utilized in the development of new materials and as a component in specialized industrial processes.
作用机制
The mechanism of action of N-[2,6-Dinitro-4-(trifluoromethyl)phenyl]valine involves its interaction with molecular targets such as enzymes and receptors. The nitro and trifluoromethyl groups can influence the compound’s binding affinity and specificity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2,6-Dinitro-4-(trifluoromethyl)aniline: Shares the nitro and trifluoromethyl groups but lacks the valine moiety.
2,6-Dinitro-4-(trifluoromethyl)benzenamine: Similar structure but with different functional groups attached to the phenyl ring.
Benzimidazole, 4,6-dinitro-2-(trifluoromethyl): Contains similar nitro and trifluoromethyl groups but with a different core structure.
Uniqueness
N-[2,6-Dinitro-4-(trifluoromethyl)phenyl]valine is unique due to the presence of the valine moiety, which imparts specific properties and potential biological activity. This distinguishes it from other compounds with similar nitro and trifluoromethyl groups but different core structures or functional groups.
属性
CAS 编号 |
298207-07-5 |
|---|---|
分子式 |
C12H12F3N3O6 |
分子量 |
351.24 g/mol |
IUPAC 名称 |
(2S)-2-[2,6-dinitro-4-(trifluoromethyl)anilino]-3-methylbutanoic acid |
InChI |
InChI=1S/C12H12F3N3O6/c1-5(2)9(11(19)20)16-10-7(17(21)22)3-6(12(13,14)15)4-8(10)18(23)24/h3-5,9,16H,1-2H3,(H,19,20)/t9-/m0/s1 |
InChI 键 |
NOJKUUNUGNDWAE-VIFPVBQESA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)O)NC1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
规范 SMILES |
CC(C)C(C(=O)O)NC1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Piperidinone, 3,5-bis[(2-fluorophenyl)methylene]-, acetate](/img/structure/B12572038.png)

![3-chloro-N-[4-(dibutylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B12572046.png)
![Trichloro[2-(9-methyl-9H-fluoren-9-YL)ethyl]silane](/img/structure/B12572048.png)

![Phenol, 3-[(2-bromo-2-propenyl)oxy]-](/img/structure/B12572061.png)
![N-[[1-(3,5-Dimethoxyphenyl)-1-methylethoxy]carbonyl]-beta-alanine](/img/structure/B12572062.png)
![[(1R,4R,7S)-2-(Hydroxyimino)-1,7-dimethylbicyclo[2.2.1]heptan-7-yl]acetonitrile](/img/structure/B12572063.png)

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-(methylsulfonyl)-, methyl ester](/img/structure/B12572077.png)
![Acetamide,2-[[1-(2,3-dihydro-benzo[B][1,4]dioxine-6-YL)-1H-tetrazol-5-YL]thio]-N-(5-methyl-3-isoxazolyl)-](/img/structure/B12572079.png)



